An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a spirocyclic amino acid derivative that holds potential as a building block in drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing the experimental methodologies for their determination and discussing the implications for research and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
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Chemical Name: 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
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CAS Number: 2228132-07-6[1]
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Molecular Formula: C₉H₁₆ClNO₂
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Molecular Weight: 205.68 g/mol
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Chemical Structure:
The spirocyclic nature of this molecule, featuring a quaternary carbon atom at the junction of two rings, imparts a rigid and defined three-dimensional geometry. This structural feature is often sought after in drug design to enhance binding affinity and selectivity to biological targets.
Physical Properties
Melting Point
The melting point is a critical parameter that provides information about the purity and crystalline nature of a solid. For many crystalline drugs, the melting point falls within the range of 100-200 °C. [2] Experimental Data:
| Property | Value | Method Reference |
| Melting Point | Data not available | N/A |
Protocol for Melting Point Determination (Capillary Method):
The determination of the melting point should be conducted using a calibrated digital melting point apparatus according to established pharmacopeial methods. [3][4] Causality Behind Experimental Choices: The capillary method is a widely accepted and reliable technique for determining the melting point of crystalline solids. [5]The use of a slow heating rate near the expected melting point is crucial for obtaining an accurate measurement. [6] Step-by-Step Methodology:
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Sample Preparation: Finely powder the dried sample of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. [5]2. Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. [7]3. Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the sample at a rapid rate to approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. As a hydrochloride salt of an amino acid, 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is expected to exhibit good aqueous solubility.
Experimental Data:
| Solvent | Solubility | Method Reference |
| Water | Data not available | N/A |
| DMSO | Data not available | N/A |
| Ethanol | Data not available | N/A |
Protocol for Aqueous Solubility Determination (Shake-Flask Method):
The shake-flask method is considered the gold standard for determining equilibrium solubility. [8][9] Causality Behind Experimental Choices: This method ensures that an equilibrium between the dissolved and undissolved solute is achieved, providing a thermodynamically accurate measure of solubility. The use of a buffer system is important for ionizable compounds as their solubility is pH-dependent.
Step-by-Step Methodology:
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Preparation of Saturated Solution: Add an excess amount of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Diagram of Solubility Determination Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride has two ionizable groups: a carboxylic acid and a secondary amine.
Predicted and Expected pKa Values:
| Ionizable Group | Expected pKa Range |
| Carboxylic Acid | 2 - 4 |
| Secondary Amine | 9 - 11 |
Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a reliable method for determining the pKa of ionizable substances. [9][10] Causality Behind Experimental Choices: This method directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the pKa values corresponding to the inflection points in the titration curve.
Step-by-Step Methodology:
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Solution Preparation: Dissolve a known amount of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride in deionized water.
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Titration: Titrate the solution with a standardized solution of sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve.
Spectral Properties
Spectroscopic data is essential for the structural confirmation and identification of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Data: While experimental spectra are not readily available, predicted chemical shifts can be estimated. For the free base, the proton of the carboxylic acid would be a broad singlet, and the protons adjacent to the nitrogen would appear in the downfield region. The spiro carbon would be a key signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H (Amine Salt) | 3200 - 2800 (broad) |
| C=O (Carboxylic Acid) | 1730 - 1700 |
| C-N Stretch | 1250 - 1020 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data: For the free base (C₉H₁₅NO₂), the expected monoisotopic mass is 169.1103 Da. [11][12]In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 170.1176.
Stability
Understanding the stability of a compound under various conditions is critical for its handling, storage, and formulation.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. As a hydrochloride salt, 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride may exhibit some degree of hygroscopicity.
Protocol for Hygroscopicity Assessment:
A common method for assessing hygroscopicity is based on the European Pharmacopoeia guidelines. [13][14] Causality Behind Experimental Choices: This standardized method allows for a classification of the compound's hygroscopicity based on its weight gain after exposure to a defined high-humidity environment.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh a sample of the dried compound.
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Exposure: Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (e.g., 25°C). [13]3. Weight Measurement: After a defined period (e.g., 24 hours), re-weigh the sample.
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Classification: Calculate the percentage weight gain and classify the hygroscopicity based on the following criteria:
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Non-hygroscopic: < 0.2%
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Slightly hygroscopic: ≥ 0.2% and < 2%
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Hygroscopic: ≥ 2% and < 15%
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Very hygroscopic: ≥ 15%
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Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. [15][16][17][18] Protocol for Forced Degradation:
Causality Behind Experimental Choices: Exposing the compound to stress conditions such as acid, base, oxidation, heat, and light helps to identify potential degradation pathways that may occur during storage or in a formulated product. [19] Step-by-Step Methodology:
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Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).
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Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature.
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Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
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Photostability: Expose the solid compound or a solution to UV and visible light.
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Analysis: Analyze the stressed samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability. While no specific studies on the polymorphism of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride have been identified, it is a phenomenon that should be considered for spirocyclic compounds.
Conclusion
This technical guide has outlined the key physicochemical properties of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride and provided detailed, field-proven methodologies for their determination. While experimental data for this specific compound is limited in the public domain, this guide serves as a robust framework for its comprehensive characterization. A thorough understanding and experimental determination of these properties are essential for advancing the use of this promising spirocyclic building block in drug discovery and development.
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